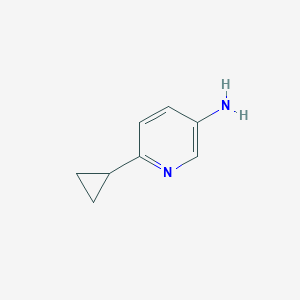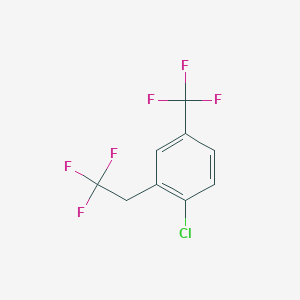
3-フルオロ-4-(ピリジン-4-イル)ベンズアルデヒド
概要
説明
3-Fluoro-4-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a pyridin-4-yl group at the fourth position.
科学的研究の応用
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes and bioactive molecules for biological studies.
作用機序
Target of Action
The primary target of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.
Mode of Action
3-Fluoro-4-(pyridin-4-yl)benzaldehyde interacts with its target, EGFR kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the protein, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of EGFR kinase affects several biochemical pathways. The most significant of these is the disruption of cell growth and proliferation pathways. By inhibiting EGFR kinase, 3-Fluoro-4-(pyridin-4-yl)benzaldehyde can potentially halt the growth and proliferation of cells .
Result of Action
The primary result of the action of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde is the inhibition of EGFR kinase, leading to a decrease in cell growth and proliferation . This makes it a potential candidate for the treatment of conditions characterized by overactive cell growth and proliferation, such as cancer.
Action Environment
The action, efficacy, and stability of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is typically stored at a temperature of 2-8°C , suggesting that its stability could be affected by temperature.
Safety and Hazards
生化学分析
Biochemical Properties
3-Fluoro-4-(pyridin-4-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can bind to certain oxidoreductases, influencing their activity and thereby affecting the redox state of cells. Additionally, 3-Fluoro-4-(pyridin-4-yl)benzaldehyde has been observed to interact with proteins involved in signal transduction pathways, modulating their function and impacting downstream signaling events .
Cellular Effects
The effects of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Fluoro-4-(pyridin-4-yl)benzaldehyde can induce changes in the expression of genes involved in apoptosis, cell cycle regulation, and stress responses. Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to alterations in energy production and utilization .
Molecular Mechanism
At the molecular level, 3-Fluoro-4-(pyridin-4-yl)benzaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and context. Additionally, 3-Fluoro-4-(pyridin-4-yl)benzaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-4-(pyridin-4-yl)benzaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde vary with different dosages in animal models. At low doses, this compound may exert beneficial effects, such as enhancing cellular stress responses and improving metabolic efficiency. At higher doses, 3-Fluoro-4-(pyridin-4-yl)benzaldehyde can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and disruptions in normal physiological processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound’s effects shift from beneficial to harmful .
Metabolic Pathways
3-Fluoro-4-(pyridin-4-yl)benzaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, 3-Fluoro-4-(pyridin-4-yl)benzaldehyde can affect metabolite levels, leading to changes in the concentrations of intermediates and end products of these pathways .
Transport and Distribution
Within cells and tissues, 3-Fluoro-4-(pyridin-4-yl)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments and its accumulation in target tissues. The transport and distribution of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde are critical for its biological activity, as they determine the compound’s availability to interact with its molecular targets .
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-Fluoro-4-(pyridin-4-yl)benzaldehyde may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-bromopyridine.
Reaction Conditions: A common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide or toluene). The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).
Industrial Production Methods: While specific industrial production methods for 3-Fluoro-4-(pyridin-4-yl)benzaldehyde are not widely documented, the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and scalable purification techniques, would be applied to produce this compound on an industrial scale.
Types of Reactions:
Oxidation: 3-Fluoro-4-(pyridin-4-yl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products:
Oxidation: Formation of 3-fluoro-4-(pyridin-4-yl)benzoic acid.
Reduction: Formation of 3-fluoro-4-(pyridin-4-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
4-Fluoro-3-(pyridin-4-yl)benzaldehyde: Similar structure but with different substitution pattern.
3-Fluoro-4-(pyridin-3-yl)benzaldehyde: Similar structure but with the pyridine ring attached at a different position.
3-Chloro-4-(pyridin-4-yl)benzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 3-Fluoro-4-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the fluorine and pyridin-4-yl groups, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom can also enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs .
特性
IUPAC Name |
3-fluoro-4-pyridin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-7-9(8-15)1-2-11(12)10-3-5-14-6-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPAVSHLKGXEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















